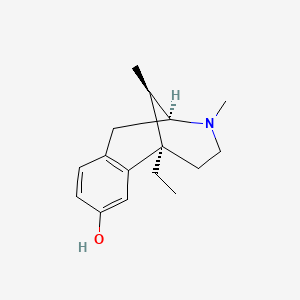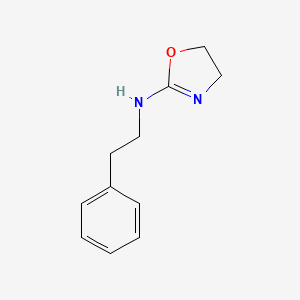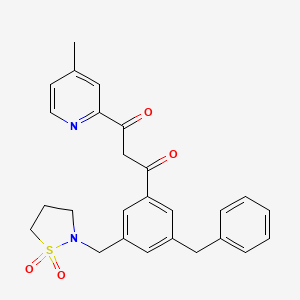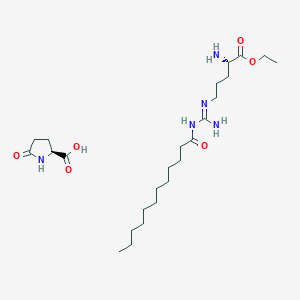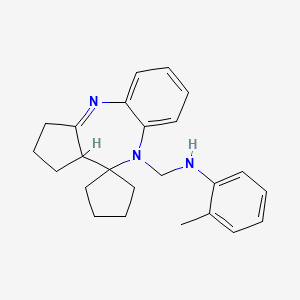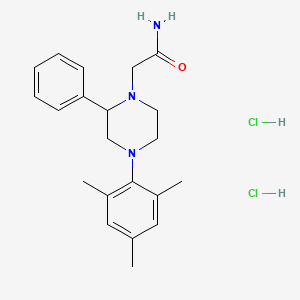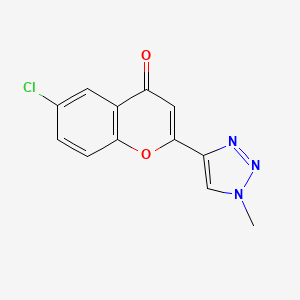
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a synthetic organic compound that belongs to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a chlorinated benzopyran derivative and a triazole precursor. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The triazole ring can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring and chloro group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
When compared to other similar compounds, 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- stands out due to its unique combination of functional groups. Similar compounds include:
4H-1-Benzopyran-4-one: Lacks the chloro and triazole groups, resulting in different chemical and biological properties.
6-Chloro-4H-1-benzopyran-4-one: Contains the chloro group but lacks the triazole group, leading to variations in its reactivity and applications.
4H-1-Benzopyran-4-one, 2-methyl-:
Properties
CAS No. |
119584-91-7 |
|---|---|
Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
6-chloro-2-(1-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-6-9(14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI Key |
GCWCIZVNKDITPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


